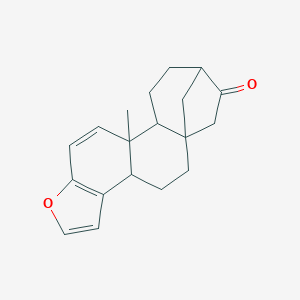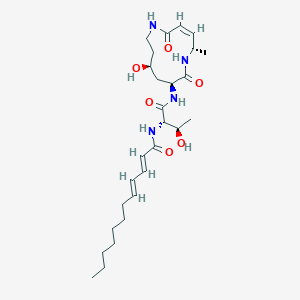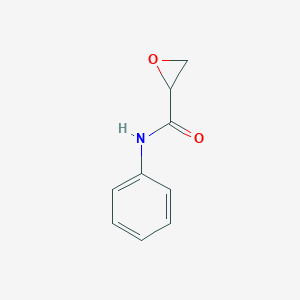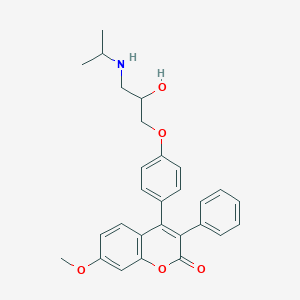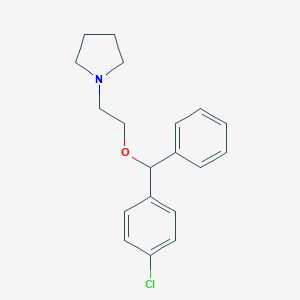
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine, also known as CPP or CPP-32, is a chemical compound that has been widely used in scientific research. CPP is a potent inhibitor of caspase-3, a key enzyme involved in apoptosis or programmed cell death. The inhibition of caspase-3 by CPP has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cell death and related processes.
Mecanismo De Acción
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine acts as a potent inhibitor of caspase-3 by binding to the active site of the enzyme. This binding prevents the cleavage of caspase-3 substrates, leading to the inhibition of apoptosis. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have other effects on cell signaling pathways, such as the inhibition of JNK and p38 MAPK pathways.
Efectos Bioquímicos Y Fisiológicos
In addition to its role in apoptosis, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been shown to have various other biochemical and physiological effects. It has been shown to protect cells from oxidative stress, inhibit inflammation, and modulate calcium signaling. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has also been shown to have neuroprotective effects, protecting neurons from various insults such as ischemia and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in lab experiments is its potent inhibition of caspase-3, which allows for the study of apoptosis and related processes. 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, one limitation of using 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is its potential off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are many possible future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine. One direction is the study of the effects of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine on different cell types and in different disease models. Another direction is the development of new 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine analogs with improved potency and specificity for caspase-3 inhibition. Additionally, the use of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine in combination with other drugs or therapies may have synergistic effects and could be explored in future studies.
Conclusion
In conclusion, 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine is a valuable tool for scientific research, particularly in the study of apoptosis and related processes. Its potent inhibition of caspase-3 and other effects on cell signaling pathways make it a versatile compound for investigating various diseases and physiological processes. While there are limitations to its use, the potential future directions for research involving 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine are numerous and exciting.
Métodos De Síntesis
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine can be synthesized using a multi-step process, starting with the reaction of p-chlorobenzyl chloride with alpha-bromoethylamine hydrobromide to form the intermediate 2-(alpha-(p-chlorophenyl)benzyloxy)ethylamine. This intermediate is then reacted with pyrrolidine in the presence of a base catalyst to form 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine has been extensively used in scientific research to study apoptosis and related processes. It has been shown to inhibit caspase-3 activity in various cell types, including neurons, cardiomyocytes, and cancer cells. This inhibition of caspase-3 has been used to investigate the role of apoptosis in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Propiedades
Número CAS |
102163-37-1 |
|---|---|
Nombre del producto |
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)pyrrolidine |
Fórmula molecular |
C19H22ClNO |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H22ClNO/c20-18-10-8-17(9-11-18)19(16-6-2-1-3-7-16)22-15-14-21-12-4-5-13-21/h1-3,6-11,19H,4-5,12-15H2 |
Clave InChI |
HPPADGKTEDXGAW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Sinónimos |
1-[2-[(4-chlorophenyl)-phenyl-methoxy]ethyl]pyrrolidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
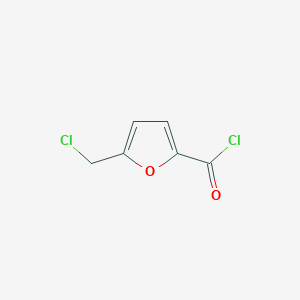
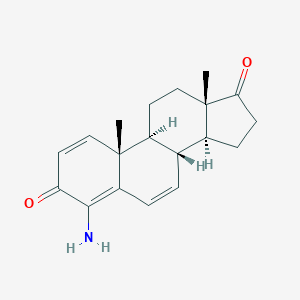

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

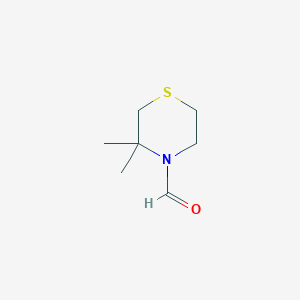
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)

